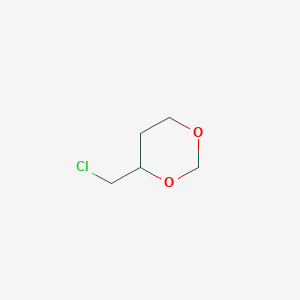

4-クロロメチル-1,3-ジオキサン

説明

4-Chloromethyl-[1,3]dioxane is a chemical compound with applications in organic synthesis. It is a derivative of 1,3-dioxane, a class of heterocyclic organic compounds. This compound's relevance lies in its unique chemical and physical properties that make it useful for various chemical reactions and syntheses.

Synthesis Analysis

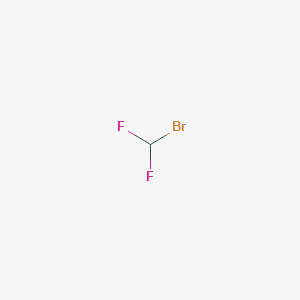

The synthesis of related chloromethyl-1,3-dioxane compounds often involves electrooxidative methods or reactions with other organic compounds. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a similar compound, is prepared through electrooxidative double ene-type chlorination (Uneyama et al., 1983).

Molecular Structure Analysis

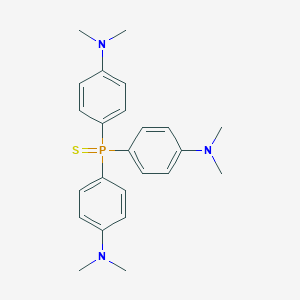

The molecular structure of compounds similar to 4-Chloromethyl-[1,3]dioxane has been extensively studied. For example, the structure and conformation of 5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was investigated, revealing a chair conformation with an equatorial orientation of the aromatic substituent (Khazhiev et al., 2021).

科学的研究の応用

リチウム金属電池用ポリマー電解質

4-クロロメチル-1,3-ジオキサンは、1,3-ジオキサンのインサイチュ重合において、高度な適合性を有するポリマー電解質として使用でき、4.5 Vリチウム金属電池の安定動作を可能にする . これは、リチウム金属との好ましい界面接触と適切な適合性による .

酸化安定性の向上

液体前駆体の分子構造を、5員環のDOLから6員環の1,3-ジオキサン(DOX)に変更することにより、インサイチュで製造されたポリ(DOX)PEは、伸長したアルキル鎖によりHOMOレベルが低下するため、優れた酸化安定性(4.7 Vを超える)を示す .

リチウムの析出/剥離の可逆性の向上

4-クロロメチル-1,3-ジオキサンの伸長したアルキル鎖は、高いLi+移動数(0.75)をもたらすだけでなく、非常に堅牢で導電性の高い無機質リッチな固体電解質界面に寄与し、高密度なリチウム析出形態と、1300時間以上にわたる優れたリチウム析出/剥離可逆性を付与する .

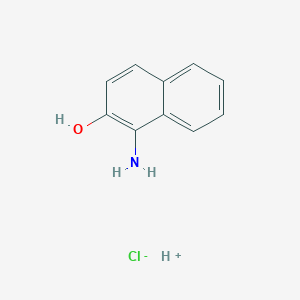

ピロカテコールモノエーテルの合成

4-クロロメチル-1,3-ジオキサンは、ピロカテコールのO-アルキル化について調査されている . エーテル形成の選択性は、主に反応物の構造とプロセスの条件によって決まる .

ラジカル連鎖酸化における阻害活性

ピロカテコールと4-クロロメチル-1,3-ジオキソランとのO-アルキル化から合成されたオルト置換フェノールは、1,4-ジオキサンのラジカル連鎖酸化のモデル系で調べられている .

ジロジウム触媒における溶媒および試薬

4-クロロメチル-1,3-ジオキサンは、ジロジウム触媒における溶媒および試薬として使用することができ、完全な位置選択性と、一般的に良好な収率(最大92%)が得られる .

作用機序

Target of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 4-Chloromethyl-[1,3]dioxane may interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The degradation process involves hydroxylation at an ether-bond-associated carbon atom by monooxygenases, resulting in spontaneous oxidation and ring cleavage to form 2-hydroxyethoxyacetate .

Result of Action

Its involvement in sm cross-coupling reactions suggests that it plays a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 1,4-dioxane, a structurally similar compound, is known to persist in water environments due to its physicochemically stable properties . It’s also worth noting that certain microorganisms can degrade 1,4-dioxane under a wide range of temperature and pH conditions .

特性

IUPAC Name |

4-(chloromethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUCVLXFBHZZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407256 | |

| Record name | 4-Chloromethyl-[1,3]dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-62-6 | |

| Record name | 4-Chloromethyl-[1,3]dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 4-Chloromethyl-[1,3]dioxane as described in the research?

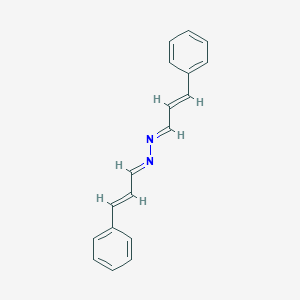

A1: The research demonstrates the use of 4-Chloromethyl-[1,3]dioxane as a starting material for the synthesis of various 4-(R-Amino)methyl-1,3-dioxanes. [] This transformation involves substituting the chlorine atom with different amine groups. This highlights the compound's utility in building more complex molecules with potential biological activity.

Q2: Can you describe a specific reaction pathway involving 4-Chloromethyl-[1,3]dioxane?

A2: The research outlines a two-step synthesis starting from 4-Chloromethyl-[1,3]dioxane. First, the chlorine atom is replaced by an amine group, resulting in the formation of 4-(R-Amino)methyl-1,3-dioxanes. [] Subsequently, some of these compounds are further reacted with chloroacetyl chloride and then pyridine to yield water-soluble pyridinium chlorides. [] This demonstrates the versatility of 4-Chloromethyl-[1,3]dioxane as a building block in multi-step syntheses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)

![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)